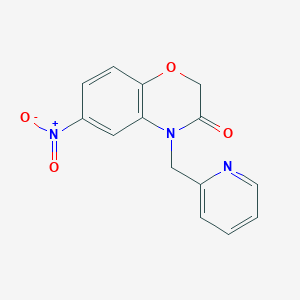
6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its ability to modulate certain biological pathways, making it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
The mechanism of action of 6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one involves its ability to inhibit the activity of certain enzymes and pathways within cells. For example, this compound has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival (Wang et al., 2013).
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one are still being studied, but early research suggests that this compound may have a variety of effects on cells and tissues. For example, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells (Wang et al., 2013), and may also be involved in the regulation of autophagy (Zhang et al., 2015).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one in lab experiments include its ability to modulate certain biological pathways, its relatively low cost, and its availability from commercial suppliers. However, there are also some limitations to using this compound, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are many potential future directions for research involving 6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one. Some possible areas of study include the development of new cancer therapies based on this compound, the exploration of its potential as a treatment for neurodegenerative diseases, and the identification of new biological pathways that can be modulated by this compound. Additionally, further studies will be needed to fully understand the biochemical and physiological effects of this compound, as well as its potential advantages and limitations for use in lab experiments.
In conclusion, 6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one is a valuable tool for researchers in a variety of fields due to its ability to modulate certain biological pathways. While there are still many unanswered questions about the biochemical and physiological effects of this compound, early research suggests that it may have a variety of potential applications in the fields of cancer research, neurodegenerative disease, and beyond.
Synthesemethoden
The synthesis of 6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one involves a multi-step process that has been described in detail in several scientific publications. One such publication, by Wang et al. (2013), describes a method that involves the use of a palladium-catalyzed reaction to form the benzoxazinone ring system, followed by a series of additional steps to introduce the pyridine and nitro groups.
Wissenschaftliche Forschungsanwendungen
The ability of 6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one to modulate certain biological pathways has made it a valuable tool for researchers in a variety of fields. For example, this compound has been used to study the role of the NF-κB pathway in cancer cells (Wang et al., 2013), as well as the regulation of autophagy in neurodegenerative diseases (Zhang et al., 2015).
Eigenschaften
CAS-Nummer |
120122-93-2 |
|---|---|
Produktname |
6-Nitro-4-(pyridine-2-ylmethyl)-1,4-benzoxazin-3(4H)-one |
Molekularformel |
C14H11N3O4 |
Molekulargewicht |
285.25 g/mol |
IUPAC-Name |
6-nitro-4-(pyridin-2-ylmethyl)-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C14H11N3O4/c18-14-9-21-13-5-4-11(17(19)20)7-12(13)16(14)8-10-3-1-2-6-15-10/h1-7H,8-9H2 |
InChI-Schlüssel |
WUKGYTSINZSRRG-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)[N+](=O)[O-])CC3=CC=CC=N3 |
Kanonische SMILES |
C1C(=O)N(C2=C(O1)C=CC(=C2)[N+](=O)[O-])CC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



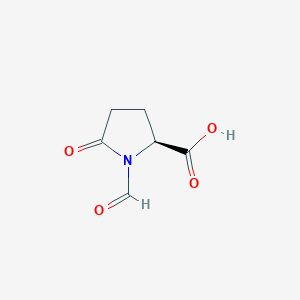
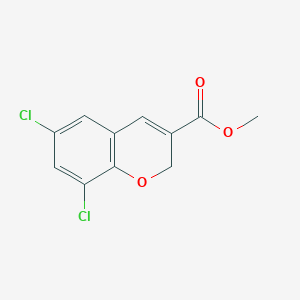
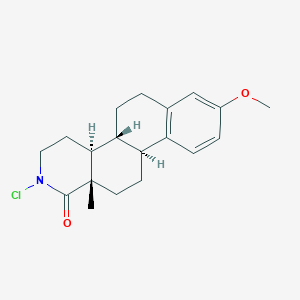

![3-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B44326.png)
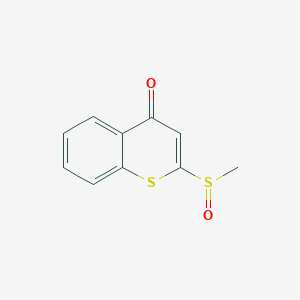


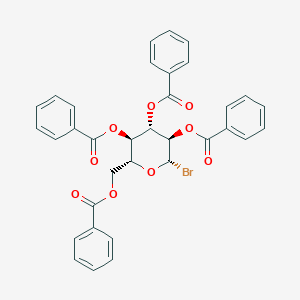
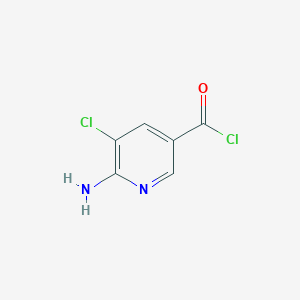
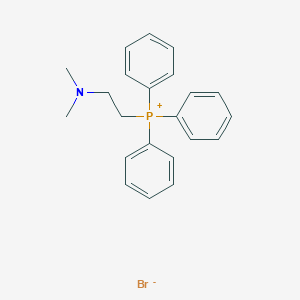

![Furo[2,3-b]pyridine-2-sulfonamide](/img/structure/B44346.png)
![N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine](/img/structure/B44348.png)